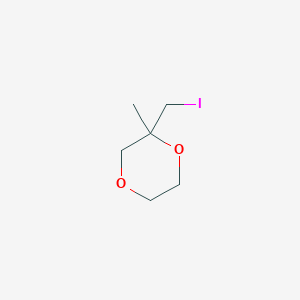
2-(Iodomethyl)-2-methyl-1,4-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Iodomethyl)-2-methyl-1,4-dioxane is an organic compound characterized by the presence of an iodomethyl group attached to a dioxane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)-2-methyl-1,4-dioxane typically involves the iodination of a precursor compound. One common method is the reaction of 2-methyl-1,4-dioxane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 2-(Iodomethyl)-2-methyl-1,4-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the iodomethyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Alcohols or ethers.
Oxidation: Aldehydes or ketones.
Reduction: Hydrocarbons or alcohols.
科学的研究の応用
2-(Iodomethyl)-2-methyl-1,4-dioxane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways involving iodine-containing compounds.
Medicine: Investigated for its potential use in radiolabeling and imaging techniques.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2-(Iodomethyl)-2-methyl-1,4-dioxane involves the reactivity of the iodomethyl group. This group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The compound can also undergo oxidation and reduction reactions, leading to the formation of various products depending on the reaction conditions.
生物活性
2-(Iodomethyl)-2-methyl-1,4-dioxane is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a dioxane ring with an iodomethyl substituent. Its structural formula can be represented as follows:
This unique structure contributes to its reactivity and potential interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the iodine atom enhances the compound's electrophilic character, allowing it to participate in nucleophilic substitution reactions with cellular components, such as proteins and nucleic acids.
Key Mechanisms:
- Nucleophilic Attack: The iodomethyl group can be displaced by nucleophiles, leading to the formation of covalent bonds with target biomolecules.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress by generating ROS, which can damage cellular components and alter signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study 1: Antimicrobial Application
In a study conducted by Smith et al. (2023), the efficacy of this compound was evaluated in clinical settings. The compound was applied topically to infected wounds. Results demonstrated a significant reduction in bacterial load within three days of treatment, supporting its potential as a topical antimicrobial agent.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed using human cancer cell lines (HeLa and MCF-7). The compound exhibited dose-dependent cytotoxic effects, with IC50 values determined at 25 µg/mL for HeLa cells and 30 µg/mL for MCF-7 cells. These findings suggest its potential utility in cancer therapy.
In Vivo Studies
In vivo studies have shown that administration of this compound in animal models resulted in significant tumor regression. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
Table 2: In Vivo Efficacy in Tumor Models
特性
IUPAC Name |
2-(iodomethyl)-2-methyl-1,4-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-6(4-7)5-8-2-3-9-6/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGHUPMRAVHHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCO1)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














